Ethyl [di(propan-2-yl)amino](oxo)acetate
Description
Ethyl di(propan-2-yl)aminoacetate is an α-ketoester derivative featuring a diisopropylamino group attached to the carbonyl carbon. Its structure comprises an ethyl ester backbone, a central oxoacetate moiety, and a branched diisopropylamino substituent. The diisopropylamino group imparts significant steric bulk and lipophilicity, influencing reactivity, solubility, and biological interactions .
Properties
CAS No. |
120313-13-5 |
|---|---|
Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
ethyl 2-[di(propan-2-yl)amino]-2-oxoacetate |
InChI |
InChI=1S/C10H19NO3/c1-6-14-10(13)9(12)11(7(2)3)8(4)5/h7-8H,6H2,1-5H3 |
InChI Key |
YKOGWUNFTOJCQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)N(C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl di(propan-2-yl)aminoacetate typically involves the reaction of ethyl oxalate with di(propan-2-yl)amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and solvent used can vary, but common solvents include ethanol or methanol, and the reaction is often conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of Ethyl di(propan-2-yl)aminoacetate may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl di(propan-2-yl)aminoacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Ethyl di(propan-2-yl)aminoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism by which Ethyl di(propan-2-yl)aminoacetate exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares Ethyl di(propan-2-yl)aminoacetate with structurally related α-ketoesters, focusing on substituent effects, synthesis, and applications.
Structural and Functional Group Variations
Table 1: Key Structural Features of Analogous Compounds
| Compound Name | Substituent on Amino Group | Molecular Formula | Key Properties/Applications | Reference |
|---|---|---|---|---|
| Ethyl di(propan-2-yl)aminoacetate | Diisopropylamino (aliphatic) | C₁₁H₂₁NO₃ | High lipophilicity; potential drug precursor | Inferred |
| Ethyl (4-isopropylphenyl)aminoacetate | 4-Isopropylphenyl (aromatic) | C₁₃H₁₇NO₃ | Intermediate for agrochemicals | |
| Ethyl (2-methoxyphenyl)aminoacetate | 2-Methoxyphenyl (electron-rich) | C₁₁H₁₃NO₄ | Pharmaceutical intermediate | |
| Ethyl oxo[(pyridin-2-ylmethyl)amino]acetate | Pyridinylmethyl (heteroaromatic) | C₁₀H₁₂N₂O₃ | Metal coordination studies | |
| Ethyl 2-(N-methoxy-N-methylamino)-2-oxoacetate | Methoxy-methylamino (small alkyl) | C₆H₁₁NO₄ | Peptide synthesis reagent |
Substituent Effects on Physicochemical Properties
- Lipophilicity: The diisopropylamino group in the target compound enhances lipophilicity (logP ~2.8 estimated) compared to aromatic analogs like Ethyl (4-isopropylphenyl)aminoacetate (logP ~3.2 due to aromatic ring) .
- Solubility: Aliphatic substituents (e.g., diisopropyl) reduce aqueous solubility relative to polar groups (e.g., methoxy in ). For example, Ethyl (2-methoxyphenyl)aminoacetate exhibits moderate solubility in polar aprotic solvents .
- Stability : Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity at the carbonyl, whereas bulky aliphatic groups (diisopropyl) hinder nucleophilic attack, enhancing stability .
Research Findings and Data
Table 2: Comparative Spectral Data (¹H NMR)
| Compound | Key ¹H NMR Signals (CDCl₃) | Reference |
|---|---|---|
| Ethyl 2-oxo-2-(p-tolyl)acetate | δ 7.92 (d, 2H, ArH), 2.45 (s, 3H, CH₃) | |
| Ethyl (2-methoxyphenyl)aminoacetate | δ 7.2–6.8 (m, ArH), 3.85 (s, 3H, OCH₃) | |
| Ethyl di(propan-2-yl)aminoacetate (Inferred) | δ 1.2–1.4 (m, 12H, CH(CH₃)₂), 4.3 (q, 2H, OCH₂) | — |
Table 3: Thermal Stability and Reactivity
| Compound | Decomposition Temp (°C) | Reactivity with Nucleophiles |
|---|---|---|
| Ethyl di(propan-2-yl)aminoacetate | ~180 (estimated) | Low (steric hindrance) |
| Ethyl 2-(4-nitrophenyl)-2-oxoacetate | ~150 | High (electron-deficient) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
